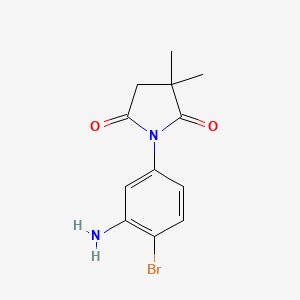
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione” is a complex organic molecule. It contains an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), and a pyrrolidine dione structure (a five-membered ring with two carbonyl groups). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group suggests potential for interesting electronic properties, as bromine is a heavy halogen that can participate in pi stacking interactions with the benzene ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, while the carbonyl groups in the pyrrolidine dione ring could be involved in various reactions such as condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amino and carbonyl groups) could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the scientific research applications of compounds related to 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione is in peptide synthesis. Dimedone, a similar compound, has been used as a protecting agent for amino groups in peptide synthesis. The reaction with amino-acid "active" esters leads to optically pure enamine derivatives. The protecting group can easily be removed, aiding in peptide synthesis processes (Halpern & James, 1964).
Synthesis of Pyridine-Pyrimidines
Research has also explored the synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a three-component reaction that includes compounds structurally similar to 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione. Such syntheses are significant in developing new chemical entities and understanding chemical interactions (Rahmani et al., 2018).
Luminescent Polymer Development
Compounds similar to 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione have been used in the development of highly luminescent polymers. These polymers, which include the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, exhibit strong fluorescence and are potentially useful in various applications including electronics and photonics (Zhang & Tieke, 2008).
Rapid Polycondensation Reactions
Additionally, the related 1,2,4-triazolidine-3,5-dione compounds have been utilized in microwave-assisted rapid polycondensation reactions with diisocyanates, leading to the formation of novel polyureas. These reactions demonstrate the versatility of such compounds in polymer science (Mallakpour & Rafiee, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)6-10(16)15(11(12)17)7-3-4-8(13)9(14)5-7/h3-5H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJLLJOFFXTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


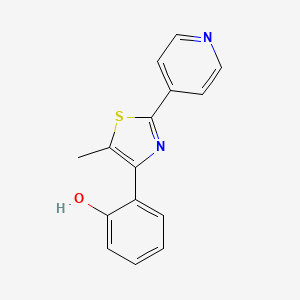

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)
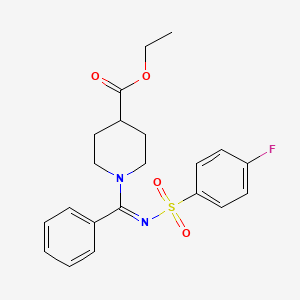

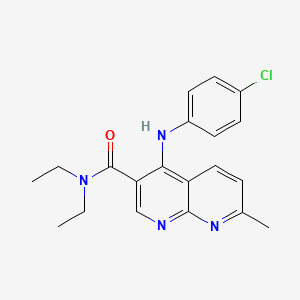
![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)
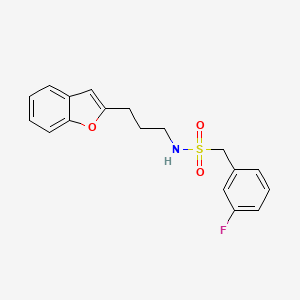
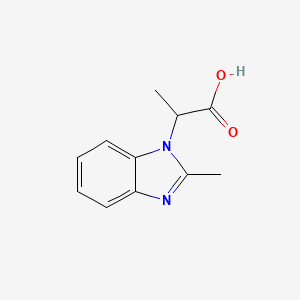
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)